molecular formula C24H23N3O4 B5209327 [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone

[4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B5209327
M. Wt: 417.5 g/mol
InChI Key: VEZZBUFRHNNVKX-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C23H21N3O3 and a molecular weight of 387.43 g/mol . This compound features a piperazine ring substituted with a benzyloxyphenyl group and a nitrophenyl group, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-24(20-6-12-23(13-7-20)31-18-19-4-2-1-3-5-19)26-16-14-25(15-17-26)21-8-10-22(11-9-21)27(29)30/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZZBUFRHNNVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves the reaction of 4-(benzyloxy)phenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product is [4-(Benzyloxy)phenyl][4-(4-aminophenyl)piperazin-1-yl]methanone.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring can act as a binding site, while the benzyloxy and nitrophenyl groups can modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzyloxy and nitrophenyl groups in [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone makes it unique compared to other similar compounds. These groups can enhance the compound’s reactivity and potential biological activity, making it a valuable molecule in various research and industrial applications .

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